molecular formula C24H26N4O6 B2528498 N-(2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzamide oxalate CAS No. 1351588-38-9

N-(2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzamide oxalate

货号: B2528498
CAS 编号: 1351588-38-9
分子量: 466.494
InChI 键: YDTVOQIBZHUVLY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-(4-((1H-Benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzamide oxalate is a synthetic small molecule characterized by a benzimidazole-piperidine scaffold linked to a benzamide moiety via an oxoethyl chain, with oxalate as the counterion. This compound shares structural similarities with pharmacologically active benzimidazole derivatives, which are widely explored for their anticancer, antimicrobial, and enzyme-inhibitory properties . The oxalate salt enhances aqueous solubility, a critical feature for bioavailability in therapeutic applications .

属性

IUPAC Name

N-[2-[4-(benzimidazol-1-ylmethyl)piperidin-1-yl]-2-oxoethyl]benzamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2.C2H2O4/c27-21(14-23-22(28)18-6-2-1-3-7-18)25-12-10-17(11-13-25)15-26-16-24-19-8-4-5-9-20(19)26;3-1(4)2(5)6/h1-9,16-17H,10-15H2,(H,23,28);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDTVOQIBZHUVLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=NC3=CC=CC=C32)C(=O)CNC(=O)C4=CC=CC=C4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

作用机制

生化分析

Biochemical Properties

N-(2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzamide oxalate plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes and proteins. This compound has been shown to inhibit certain enzymes involved in metabolic pathways, such as kinases and proteases. The benzimidazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of these enzymes, leading to inhibition or modulation of their activity. Additionally, the piperidine ring can enhance binding affinity through hydrophobic interactions, making this compound a potent modulator of enzymatic activity.

Cellular Effects

The effects of this compound on various cell types are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the proliferation of cancer cells by interfering with the PI3K/Akt signaling pathway, leading to apoptosis. Furthermore, it can alter gene expression profiles by binding to transcription factors or DNA, thereby affecting the transcription of genes involved in cell cycle regulation and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity. This binding is often facilitated by the benzimidazole ring, which can interact with key residues in the enzyme’s active site. Additionally, the compound can act as an allosteric modulator, binding to sites other than the active site and inducing conformational changes that affect enzyme activity. These interactions can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic flux.

Temporal Effects in Laboratory Settings

The stability and effects of this compound over time have been studied extensively in laboratory settings. This compound is relatively stable under physiological conditions, but it can degrade over time, especially under acidic or basic conditions. Long-term studies have shown that its effects on cellular function can persist for several hours to days, depending on the concentration and exposure duration. In vitro studies have demonstrated that prolonged exposure can lead to sustained inhibition of cell proliferation and induction of apoptosis.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At low doses, the compound exhibits minimal toxicity and can effectively modulate target enzymes and pathways. At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of the compound in tissues and its interaction with off-target proteins. Threshold effects have been observed, where a certain concentration is required to achieve therapeutic efficacy without causing significant toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which hydroxylate the benzimidazole ring. This metabolic transformation can lead to the formation of active or inactive metabolites, which can further interact with various biomolecules. The compound can also affect metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle, leading to altered levels of metabolites such as ATP, NADH, and pyruvate.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells via organic cation transporters and distributed to various cellular compartments. It tends to accumulate in the cytoplasm and nucleus, where it can exert its biochemical effects. The distribution is influenced by factors such as lipophilicity, molecular size, and the presence of specific binding proteins.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is predominantly localized in the cytoplasm and nucleus. In the cytoplasm, it can interact with cytosolic enzymes and signaling proteins, while in the nucleus, it can bind to DNA and transcription factors, influencing gene expression. The localization is directed by specific targeting signals and post-translational modifications, which ensure that the compound reaches its intended sites of action.

生物活性

N-(2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzamide oxalate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

The compound consists of a benzimidazole moiety linked to a piperidine ring, which is further attached to a benzamide structure. The oxalate salt form enhances its solubility and bioavailability. The chemical formula can be summarized as follows:

Component Structure
BenzimidazoleC7H6N2
PiperidineC5H11N
BenzamideC7H6N2O
OxalateC2O4^2−

Research indicates that compounds with benzimidazole and piperidine structures often exhibit diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. The specific compound under discussion has shown promise in inhibiting the NLRP3 inflammasome pathway, which is crucial in the inflammatory response.

  • NLRP3 Inhibition : Studies have demonstrated that derivatives of benzimidazole can significantly inhibit IL-1β release in LPS/ATP-stimulated human macrophages, indicating their potential as anti-inflammatory agents .
  • Pyroptosis Prevention : The compound has been shown to reduce pyroptosis (a form of programmed cell death) by approximately 24.9% at a concentration of 10 µM, highlighting its protective effects against inflammatory cell death .
  • Cancer Cell Metabolism : Activation of pyruvate kinase M2 (PKM2) has been linked to altered cancer cell metabolism. Compounds similar to this compound have been identified as PKM2 activators, suggesting potential applications in cancer therapy .

Study 1: Anti-inflammatory Effects

A study conducted on the anti-inflammatory properties of benzimidazole derivatives found that certain compounds could inhibit the NLRP3 inflammasome effectively. In vitro tests showed that the tested compound could reduce IL-1β secretion significantly, supporting its potential therapeutic use in inflammatory diseases .

Study 2: Cancer Therapeutics

Another investigation into PKM2 activators revealed that compounds structurally related to the target compound could enhance glycolytic metabolism in cancer cells. This effect was attributed to the activation of PKM2, suggesting that further exploration of this compound could lead to novel cancer treatments .

相似化合物的比较

Core Scaffold and Functional Group Variations

The compound’s benzimidazole-piperidine core is a common motif in kinase and enzyme inhibitors. Key structural analogs include:

Compound Name Key Structural Features Reference
Halopemide (HLP) Chloro-substituted benzimidazole, piperidine, 4-fluoro-benzamide
VU0155056 Naphthamide substituent, unsubstituted benzimidazole
2-(4-((2-Methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-phenethylacetamide oxalate 2-Methylbenzimidazole, phenethyl acetamide
4-(2-(4-((2-(Phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamido)benzamide oxalate Phenoxymethyl-benzimidazole, benzamide

Key Observations :

  • Benzimidazole Substitutions: Halopemide’s chloro group enhances target binding affinity compared to the unsubstituted benzimidazole in the queried compound .
  • Amide Modifications : The benzamide in the target compound may improve metabolic stability over aliphatic amides (e.g., phenethyl acetamide in ).

Pharmacological Target and Potency

Enzyme Inhibition Profiles

Benzimidazole-piperidine analogs are frequently designed as inhibitors of phospholipase D (PLD), mitogen-activated protein kinase (MEK1), and indoleamine 2,3-dioxygenase-1 (IDO1):

Compound Target IC50/EC50 Key Functional Groups Reference
Halopemide (HLP) PLD1/PLD2 250 nM/80 nM Chloro-benzimidazole, 4-fluoro-benzamide
VU0155056 PLD1 20 nM Naphthamide, unsubstituted benzimidazole
Compound 47 IDO1 0.8 μM Benzamide-benzimidazole

The benzamide group may confer higher selectivity for PLD over IDO1, as seen in , where benzamide derivatives showed moderate IDO1 activity.

Selectivity and Off-Target Effects

  • Halopemide (HLP) : Exhibits dual PLD1/PLD2 inhibition but lacks selectivity against phosphodiesterases .
  • VU0155056 : Highly selective for PLD1 due to naphthamide’s hydrophobic interactions .
  • Target Compound : The absence of electron-withdrawing groups (e.g., chloro in HLP) may reduce off-target kinase interactions, as seen in structurally related MEK1/PI3K inhibitors .

Pharmacokinetic Considerations

Parameter Target Compound (Inferred) Halopemide (HLP) VU0155056
Solubility High (oxalate salt) Moderate Low
Metabolic Stability Likely stable (benzamide) Hepatic clearance CYP3A4-mediated
Bioavailability >50% (predicted) 40% (rat model) 35% (rat model)

Key Insights :

  • The oxalate salt in the target compound likely enhances solubility compared to non-salt analogs like VU0155056 .
  • Benzamide moieties generally exhibit slower hepatic metabolism than aliphatic amides, as demonstrated in .

常见问题

Q. What are the critical steps and challenges in synthesizing this compound?

The synthesis involves multi-step reactions, including:

  • Piperidine functionalization : Introducing the benzoimidazole-methyl group via nucleophilic substitution or coupling reactions (e.g., using DMF as a solvent and catalysts like Pd/C) .
  • Amide bond formation : Coupling the piperidine intermediate with a benzoyl chloride derivative under anhydrous conditions .
  • Oxalate salt preparation : Neutralizing the free base with oxalic acid in a polar solvent (e.g., ethanol) to improve crystallinity . Key challenges include optimizing reaction yields (e.g., 62–85% in similar compounds) and minimizing side products during piperidine functionalization .

Q. How is the compound characterized for structural confirmation and purity?

Essential techniques include:

  • NMR spectroscopy : 1H/13C NMR to verify aromatic protons (6.8–8.5 ppm for benzamide/benzoimidazole) and aliphatic signals (2.5–4.5 ppm for piperidine) .
  • Mass spectrometry (MS) : High-resolution MS to confirm the molecular ion peak (e.g., [M+H]+ at m/z 493.2 for the free base) .
  • HPLC : Purity assessment (>95%) using C18 columns and acetonitrile/water gradients .

Q. What structural features influence its biological activity?

  • The piperidine-benzoimidazole moiety enhances binding to hydrophobic pockets in enzymes/receptors .
  • The oxoethyl linker provides flexibility for target engagement, while the benzamide group contributes to π-π stacking interactions . Structural analogs with trifluoromethyl or sulfonamide substitutions show altered potency, highlighting the role of electron-withdrawing groups .

Q. How can computational tools predict its drug-likeness?

  • Lipinski’s Rule of Five : Molecular weight (<500 Da), logP (<5), hydrogen bond donors/acceptors (<10) .
  • Molinspiration : Calculates topological polar surface area (TPSA; 87–139 Ų for similar compounds) to predict oral bioavailability .
  • Docking studies : Simulate binding to targets like kinases or GPCRs using AutoDock Vina or Schrödinger .

Q. What solvents and conditions are optimal for solubility testing?

  • Aqueous solubility : Use phosphate-buffered saline (PBS, pH 7.4) with DMSO cosolvent (<0.1% v/v) .
  • LogP determination : Shake-flask method with octanol/water partitioning .

Advanced Research Questions

Q. How can multi-step synthesis yields be improved while maintaining purity?

  • Catalyst optimization : Replace Pd/C with Pd(OAc)₂/XPhos for higher efficiency in coupling reactions .
  • Microwave-assisted synthesis : Reduce reaction times (e.g., from 24h to 2h) for steps like hydrazide formation .
  • Inline purification : Use flash chromatography after each step to isolate intermediates (>90% purity) .

Q. How to resolve contradictions between purity data and biological activity?

  • Impact of salt form : Compare oxalate vs. hydrochloride salts on solubility and IC50 values in enzyme assays .
  • Metabolite profiling : LC-MS/MS to identify degradation products (e.g., hydrolyzed amide bonds) that may antagonize activity .

Q. What strategies validate target engagement in cellular models?

  • Fluorescent probes : Synthesize a BODIPY-labeled analog for live-cell imaging of target localization .
  • Knockout models : CRISPR/Cas9-edited cell lines to confirm on-target effects (e.g., apoptosis in cancer cells) .

Q. How do in-silico predictions align with experimental pharmacokinetics?

  • ADMET modeling : Predict CYP450 metabolism (e.g., CYP3A4-mediated oxidation) and compare with in vitro microsomal stability assays .
  • Plasma protein binding : Equilibrium dialysis to measure free fraction vs. computational estimates (e.g., 85–92% binding predicted) .

Q. What advanced techniques elucidate enzyme binding kinetics?

  • Surface plasmon resonance (SPR) : Measure real-time association/dissociation rates (e.g., kon = 1.2×10⁵ M⁻¹s⁻¹, koff = 0.03 s⁻¹) .
  • X-ray crystallography : Resolve co-crystal structures with the target (e.g., kinase ATP-binding pocket) to guide SAR .

Methodological Notes

  • Data integration : Cross-reference NMR, MS, and HPLC data to resolve structural ambiguities .
  • Ethical compliance : Adhere to institutional guidelines for in vivo studies.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。